1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene
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Overview
Description
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(1-(tert-butoxy)ethyl)-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as cyanide, methoxide, or thiolate ions.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium cyanide, sodium methoxide, or sodium thiolate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products such as 1-(2-cyano-1-(tert-butoxy)ethyl)-3-methoxybenzene.
Elimination Reactions: Alkenes such as 1-(tert-butoxy)ethyl-3-methoxybenzene.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.
Scientific Research Applications
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond .
Comparison with Similar Compounds
1-(2-Bromoethyl)-3-methoxybenzene: Lacks the tert-butoxy group, making it less sterically hindered.
1-(2-Bromo-1-(tert-butoxy)ethyl)benzene: Lacks the methoxy group, affecting its reactivity and solubility.
1-(2-Chloro-1-(tert-butoxy)ethyl)-3-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene is unique due to the presence of both the tert-butoxy and methoxy groups, which influence its chemical behavior and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and research.
Biological Activity
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene, with the molecular formula C12H17BrO3 and a molecular weight of 289.16 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom, a methoxy group, and a tert-butoxy group attached to a benzene ring, which contributes to its diverse chemical reactivity and potential pharmacological applications.
Chemical Structure and Properties
The unique structure of this compound allows for various interactions with biological targets. The presence of both halogen (bromine) and ether (methoxy and tert-butoxy) functionalities provides distinct chemical properties that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H17BrO3 |
Molecular Weight | 289.16 g/mol |
Functional Groups | Bromine, Methoxy, Tert-Butoxy |
Potential Biological Activities
Research indicates that this compound may exhibit several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation through various biochemical pathways, potentially by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : The compound is being investigated for its ability to inhibit cancer cell proliferation, with early findings indicating promising results against specific cancer cell lines.
The mechanism of action for this compound is believed to involve:
- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, which are crucial for interacting with biological macromolecules.
- Lipophilicity Enhancement : The tert-butoxy group increases the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- In Vitro Studies : Compounds structurally related to this compound have shown moderate cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology .
- Pharmacological Screening : A study reported that derivatives of similar structures exhibited selective inhibition against specific kinases involved in cancer progression . This suggests that structural modifications could enhance the selectivity and efficacy of the compound.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and their biological implications:
Compound Name | Structural Features | Similarity Level |
---|---|---|
1-Bromo-2-(tert-butyl)ethane | Contains a bromine atom and alkyl group | High |
4-Bromo-3-methoxytoluene | Features a bromine atom and methoxy group | Moderate |
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | Contains multiple tert-butyl groups | Moderate |
Properties
Molecular Formula |
C13H19BrO2 |
---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-methoxybenzene |
InChI |
InChI=1S/C13H19BrO2/c1-13(2,3)16-12(9-14)10-6-5-7-11(8-10)15-4/h5-8,12H,9H2,1-4H3 |
InChI Key |
DLYKGMFWPAIWBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CBr)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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